molecular formula C16H15NO3S B2907669 (1-tosyl-1H-indol-3-yl)methanol CAS No. 67593-11-7

(1-tosyl-1H-indol-3-yl)methanol

Cat. No.: B2907669
CAS No.: 67593-11-7
M. Wt: 301.36
InChI Key: AOYYOOZRBUTQBJ-UHFFFAOYSA-N
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Description

(1-Tosyl-1H-indol-3-yl)methanol is a sulfonylated indole derivative characterized by a tosyl (p-toluenesulfonyl) group at the N1 position and a hydroxymethyl group at the C3 position of the indole scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, due to its ability to undergo diverse functionalization reactions. The tosyl group enhances stability and modulates electronic properties, while the hydroxymethyl group enables further derivatization via Mitsunobu reactions, nucleophilic substitutions, or cross-coupling methodologies .

Key applications include:

  • Drug discovery: Precursor for 5-HT6 receptor antagonists (e.g., compound 4j with IC50 = 32 nM) .
  • Fluorinated analogs: Synthesis of trifluoroethyl derivatives via catalytic deoxytrifluoromethylation .
  • Heterocycle synthesis: Building block for benzoxacycles, oxazoles, and acrylaldehyde derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tosyl-1H-indol-3-yl)methanol typically involves the tosylation of indole derivatives. One common method is the reaction of indole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting tosylated indole is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(1-Tosyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been identified as a potent fungicide. Research indicates that this compound exhibits significant antifungal properties against various phytopathogenic fungi. For instance, it has been shown to effectively inhibit the growth of fungi such as Botrytis cinerea and Fusarium graminearum, which are responsible for major crop diseases.

Case Study: Efficacy Against Fungal Pathogens

A study conducted by researchers evaluated the efficacy of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide in field trials. The results demonstrated a reduction in fungal infection rates by up to 70% compared to untreated controls. This highlights its potential as a viable alternative to traditional fungicides, offering both efficacy and reduced environmental impact.

Pharmacological Applications

Anticancer Properties

Recent studies have explored the anticancer potential of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)20Inhibition of cell cycle progression
A549 (Lung)25Modulation of signaling pathways

Material Science Applications

Polymer Additives

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been investigated as an additive in polymer formulations. Its incorporation into polymers has been shown to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

In a study examining the effects of this compound on polycarbonate blends, researchers found that adding N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide improved the tensile strength by approximately 15% while maintaining flexibility. This suggests its utility in developing high-performance materials for various industrial applications.

Mechanism of Action

The mechanism of action of (1-tosyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The indole ring system is known to bind to multiple receptors, including those involved in cell signaling and gene expression. This binding can modulate cellular processes such as apoptosis, proliferation, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

The tosyl group in (1-tosyl-1H-indol-3-yl)methanol derivatives enhances binding affinity to serotonin receptors. Comparisons with non-tosylated analogs highlight structural advantages:

Compound Target Binding Affinity (pKi) Functional Activity (IC50) Reference
4j : 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-naphthalen-1-ylsulfonyl-1H-indol-3-yl)ethanol 5-HT6 receptor 7.83 32 nM
4b : Tosyl-substituted analog 5-HT6 receptor 7.87 Not reported
1-(1H-Indol-3-yl)-2-(methylamino)ethanol N/A N/A Lower bioactivity

Key Insight: Tosyl and bulkier sulfonyl groups (e.g., naphthalen-1-ylsulfonyl in 4j) improve receptor binding compared to simpler sulfonates or non-sulfonylated indoles .

Reactivity and Stability

The electronic effects of the tosyl group influence regioselectivity and reaction pathways:

  • Palladium-catalyzed reactions : (1-Tosyl-1H-indol-3-yl)methyl acetates react with O- and S-nucleophiles without competing N-acetylation, unlike N-free indoles .
  • Retro Claisen suppression : Solvent mixtures (e.g., DMSO/THF) stabilize (1-tosyl-1H-indol-3-yl)methyl acetates against decomposition, unlike less stabilized analogs .
  • Fluorination : Higher yields (61%) achieved for trifluoroethyl derivatives compared to phenylsulfonyl analogs (39%) .

Physicochemical Properties

Compound Molecular Weight Solubility Spectral Data (¹³C-NMR, δ) Reference
This compound 287.34 g/mol DMF, MeCN 21.7 (CH3), 134.6 (C-SO2)
(E)-3-Phenyl-1-(1-tosyl-1H-indol-3-yl)prop-2-en-1-one 362.08 g/mol CHCl3 185.4 (C=O), 143.3 (C-indole)
1-(1H-Indol-3-yl)-2-(methylamino)ethanol 190.25 g/mol Ether, methanol Not reported

Key Insight : Tosyl-substituted indoles exhibit distinct ¹³C-NMR signals for the sulfonyl group (~134 ppm) and demonstrate better solubility in polar aprotic solvents .

Biological Activity

(1-tosyl-1H-indol-3-yl)methanol is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound this compound features an indole ring system substituted with a tosyl group and a hydroxymethyl group. Its molecular formula is C12H13N2O3S, and it possesses unique characteristics that may contribute to its biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tosyl group enhances the compound's lipophilicity, potentially facilitating its cell membrane permeability. The indole structure is known for its role in numerous biological processes, including enzyme inhibition and receptor modulation.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Antioxidant Effects : The compound may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
  • Cytotoxicity : Some investigations have reported cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology.

Study 1: Antimicrobial Properties

A study conducted to evaluate the antimicrobial efficacy of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL for both strains, suggesting significant antimicrobial potential.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.5 mg/mL

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 20 µM for MCF-7 and 15 µM for HeLa cells, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)15

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-tosyl-1H-indol-3-yl)methanol, and how is its purity validated?

  • Synthesis : The compound is typically synthesized via multi-step reactions. For example, starting from indole derivatives, tosylation is achieved using p-toluenesulfonyl chloride under basic conditions. Subsequent functionalization at the 3-position involves formylation followed by reduction with NaBH₄ to yield the methanol derivative .
  • Characterization : Structural validation employs nuclear magnetic resonance (¹H-NMR, ¹³C-NMR) and high-resolution mass spectrometry (HR-ESI-MS). For instance, in a reported synthesis, the ¹H-NMR spectrum showed characteristic peaks for the tosyl group (δ 2.42 ppm, singlet for CH₃) and indole protons (δ 7.1–8.2 ppm), while HR-ESI-MS confirmed the molecular ion peak at m/z 301.08 (calculated for C₁₅H₁₅NO₃S) .

Q. What purification techniques are recommended for isolating this compound?

  • Flash column chromatography using gradients of ethyl acetate/hexanes is commonly employed to isolate the product .
  • Recrystallization from methanol or ethanol is effective for obtaining high-purity crystals suitable for X-ray diffraction or biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized in catalytic transformations involving this compound?

  • Catalytic Systems : Copper(I) iodide (CuI) and phase-transfer catalysts are effective in trifluoromethylation or propargylation reactions. For example, CuI (20 mol%) in DMF/MeCN at 70°C achieved 61% yield in deoxytrifluoromethylation .
  • Key Parameters :

  • Temperature control (70–80°C) to balance reaction rate and side-product formation.
  • Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How does structural modification of this compound influence its biological activity?

  • Analog Design : Derivatives like (3-(6-chloro-1H-indol-1-yl)phenyl)methanol exhibit enhanced bioactivity due to halogen substitution, which improves binding to neurological targets .
  • Mechanistic Insights : Docking studies suggest the tosyl group enhances steric bulk, affecting interactions with enzymes like 1-deoxy-D-xylulose-5-phosphate synthase .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar indole derivatives?

  • Comparative Analysis : Overlay ¹H-NMR spectra of the compound with its desulfonylated analog to identify tosyl-specific peaks.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in the aromatic region .

Q. Methodological Tables

Table 1: Comparison of Synthetic Routes

StepConditions ()Conditions ( )
TosylationNaOH, DMF, 0°C → RTPhase-transfer catalysis
ReductionNaBH₄, MeOH, 0°CNaBH₄, THF, reflux
Yield72%95%

Table 2: Catalytic Reaction Optimization

CatalystSolvent SystemTemp (°C)Yield ()
CuI (20 mol%)DMF/MeCN7061%
AuCl₃ (5 mol%)Toluene11078%

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYOOZRBUTQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-tosyl-1H-indole-3-carbaldehyde (7 g, 23.385 mmol) in MeOH (70 mL), NaBH4 (1.77 g, 46.769 mmol) was added at 0° C. and the mixture was stirred for 10 min. The reaction mixture was allowed to warm to rt and stirring was continued for 18 h. The solvent was removed under reduced pressure at 45° C. and the crude reaction mixture was quenched with saturated aqueous ammonium chloride solution. Ethyl acetate was added and the organic layer was washed with water and brine. The organic layer was dried over anhydrous sodium sulfate. The organic layer was concentrated under reduced pressure to yield a solid (6.5 g, 92%). [1H-NMR (CDCl3, 300 MHz) δ 8.02-7.95 (m, 1H), 7.82-7.75 (m, 2H), 7.65-7.53 (m, 2H), 7.40-7.19 (m, 4H)].
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Yield
92%

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